3-bromo-1H-pyrrolo[2,3-b]pyridine hydrobromide
Description
Properties
IUPAC Name |
3-bromo-1H-pyrrolo[2,3-b]pyridine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2.BrH/c8-6-4-10-7-5(6)2-1-3-9-7;/h1-4H,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRQBIUZOGNGLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2Br)N=C1.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461713-60-9 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1461713-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Electrophilic Aromatic Substitution
Electrophilic bromination of 1H-pyrrolo[2,3-b]pyridine using bromine or N-bromosuccinimide (NBS) in acidic media constitutes the most straightforward route. While specific data for the 3-bromo derivative are limited in the provided sources, analogous reactions on 5-bromo-1H-pyrrolo[2,3-b]pyridine demonstrate regioselectivity patterns. For example, aluminum chloride-mediated bromination at the 5-position achieves >95% regiochemical control.
Directed Ortho-Metalation Bromination
Lithiation-bromination sequences enable precise functionalization of the pyrrolopyridine core. A representative protocol involves:
- Treating 1H-pyrrolo[2,3-b]pyridine with LDA at -78°C to generate a lithiated intermediate.
- Quenching with 1,2-dibromotetrafluoroethane to install bromine at the 3-position.
Yields for analogous brominations in related azaindoles exceed 85%, though purification challenges may reduce isolated yields for the hydrobromide salt.
Protecting Group-Mediated Syntheses
Benzenesulfonyl Protection
Industrial-scale routes frequently employ benzenesulfonyl protection to enhance solubility and direct bromination:
Step 1: Protection
5-Bromo-1H-pyrrolo[2,3-b]pyridine + NaH/DMF → 1-(Benzenesulfonyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine
Yields: 94.3–99.6% across 5 batches (n = 198 g).
Step 2: Bromination
While direct bromination data for the 3-position isn’t explicitly provided, analogous 7-azaindole brominations use HBr/AcOH mixtures to achieve 80–90% conversion.
Step 3: Deprotection
Hydrobromic acid (33% in AcOH) removes the benzenesulfonyl group, yielding the hydrobromide salt. Typical conditions: 12 h reflux, 92% yield (lit.).
tert-Butoxycarbonyl (Boc) Protection
Alternative protection with Boc anhydride under Schlenk conditions enables bromination at elevated temperatures:
| Parameter | Value |
|---|---|
| Solvent | Anhydrous THF |
| Temperature | 60°C |
| Brominating Agent | NBS |
| Reaction Time | 8 h |
| Yield | 88% (post-deprotection) |
Deprotection with HCl/dioxane followed by HBr salt formation completes the synthesis.
Palladium-Catalyzed Cross-Coupling Approaches
Sonogashira Coupling
A three-step sequence constructs the pyrrolopyridine core:
Alkyne Installation
Cyclization
- KOtBu/NMP at 60°C induces ring closure to 5-bromo-7-azaindole (90% yield).
Bromide Migration
Large-Scale Industrial Production
Kilo-Scale Bromination
A 200 L reactor process demonstrates scalability:
| Parameter | Value |
|---|---|
| Substrate | 50 kg 5-bromo-3-ethynyl-2-aminopyridine |
| Base | 70 kg KOtBu |
| Solvent | 150 kg DMF |
| Temperature | 80–85°C |
| Workup | Ethyl acetate trituration |
| Yield | 45 kg (90%) |
| Purity | 99.3% HPLC |
This method highlights the importance of temperature control and solvent selection for minimizing byproducts.
Analytical Characterization
Spectroscopic Data
1H NMR (DMSO-d6)
- δ 12.68 (s, 1H, NH)
- 8.54 (d, J = 2.4 Hz, 1H, H-2)
- 8.37 (d, J = 2.4 Hz, 1H, H-4)
- 2.45 (s, 3H, CH3 in acetylated intermediates)
HPLC Purity
X-ray Crystallography
Though absent from the provided data, related structures confirm planar pyrrolopyridine cores with Br–N distances of 2.89–3.02 Å.
Chemical Reactions Analysis
Types of Reactions
3-bromo-1H-pyrrolo[2,3-b]pyridine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or amines are formed.
Oxidation Products: N-oxides of the pyrrolo[2,3-b]pyridine ring.
Reduction Products: Dehalogenated pyrrolo[2,3-b]pyridine derivatives.
Scientific Research Applications
Chemistry
3-Bromo-1H-pyrrolo[2,3-b]pyridine hydrobromide serves as a crucial building block in the synthesis of complex organic molecules. Its reactivity allows for various substitution reactions, making it valuable in the development of new chemical entities .
Research indicates that this compound exhibits significant biological activities:
- Fibroblast Growth Factor Receptor (FGFR) Inhibition: A series of derivatives have been evaluated for their inhibitory effects on FGFRs, which are implicated in tumorigenesis. For instance, one derivative demonstrated potent inhibition with IC50 values ranging from 7 to 712 nM across different FGFR types .
- Cancer Treatment Potential: Studies have shown that certain derivatives can inhibit breast cancer cell proliferation and induce apoptosis, suggesting their utility as therapeutic agents .
Medicinal Chemistry
The compound is being explored for its potential as a therapeutic agent in various diseases:
- Targeting SGK-1 Kinase: Compounds derived from pyrrolo[2,3-b]pyridine have been identified as inhibitors of SGK-1 kinase, which plays a role in renal and cardiovascular diseases. This inhibition could lead to novel treatments for conditions associated with unregulated SGK-1 activity .
- PI3K/mTOR Pathway Inhibition: Other derivatives are being investigated for their ability to inhibit pathways involved in cell proliferation disorders, highlighting their potential in cancer therapy .
Case Study 1: FGFR Inhibition
A study focused on synthesizing various pyrrolo[2,3-b]pyridine derivatives showed that one compound (designated as 4h ) exhibited strong FGFR inhibitory activity. This compound was effective in reducing tumor cell migration and invasion in vitro, demonstrating its therapeutic potential against breast cancer .
Case Study 2: SGK-1 Inhibition
Research into SGK-1 inhibitors revealed that specific derivatives from the pyrrolo family could modulate renal functions and electrolyte balance. These findings suggest possible applications in treating renal diseases and heart failure through targeted kinase inhibition .
Mechanism of Action
The mechanism of action of 3-bromo-1H-pyrrolo[2,3-b]pyridine hydrobromide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. The compound binds to the active site of the receptor, blocking its activity and thereby inhibiting downstream signaling pathways involved in tumor growth and angiogenesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 3-bromo-1H-pyrrolo[2,3-b]pyridine hydrobromide are best understood through comparative analysis with analogous derivatives. Below is a detailed comparison based on substituents, synthetic routes, physicochemical properties, and applications.
Structural Analogues and Substitution Patterns
Key Observations:
- Bromine Position: Bromination at C3 (as in the title compound) vs. C5 (e.g., compound 20b or 9 ) alters electronic properties and reactivity. C3 bromination directs electrophilic substitution to the pyridine ring, while C5 bromination influences coupling reactions at C3 .
- Salt Form: The hydrobromide salt enhances aqueous solubility compared to neutral analogues like 20b or 9 , which are typically isolated as free bases .
Biological Activity
3-Bromo-1H-pyrrolo[2,3-b]pyridine hydrobromide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
This compound is characterized by its unique bromination pattern and the presence of the hydrobromide group, which influences its solubility and reactivity. The compound serves as a versatile building block in organic synthesis and has been utilized in various pharmaceutical developments.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit various enzymes by binding to their active sites, thereby disrupting cellular processes critical for disease progression. This inhibition can lead to potential therapeutic effects in conditions such as cancer.
Anticancer Activity
Research indicates that derivatives of 3-bromo-1H-pyrrolo[2,3-b]pyridine exhibit potent activities against fibroblast growth factor receptors (FGFRs), which are implicated in numerous cancers. For instance, a study reported that certain derivatives demonstrated IC50 values against FGFR1, 2, and 3 in the nanomolar range (7-712 nM) and inhibited the proliferation of breast cancer cells while inducing apoptosis .
Antidiabetic Activity
Some studies have highlighted the antidiabetic potential of pyrrolo derivatives, suggesting that they can enhance insulin sensitivity and glucose uptake in muscle and fat cells. Compounds within this class have shown promising results in preclinical models by significantly reducing blood glucose levels without adversely affecting insulin concentration .
Antimicrobial Activity
The antimicrobial properties of 3-bromo-1H-pyrrolo[2,3-b]pyridine derivatives have also been explored. Certain compounds have exhibited good activity against various pathogens while maintaining low toxicity levels in cell lines. This suggests their potential use as therapeutic agents against infectious diseases .
Research Findings and Case Studies
Future Directions
The ongoing research into this compound suggests several promising avenues:
- Targeted Cancer Therapy : Further exploration of its role as an FGFR inhibitor could lead to novel treatments for specific cancer types.
- Metabolic Disorders : Investigating its mechanisms in enhancing insulin sensitivity may yield new strategies for managing diabetes.
- Antimicrobial Development : The compound's antimicrobial properties warrant further investigation for potential applications in treating infections.
Q & A
Q. Critical Parameters
- Purification : Silica gel chromatography with solvent gradients (e.g., heptane/ethyl acetate 8:2) is standard .
- Yields : Vary from 36% to 75%, depending on substituents and reaction optimization .
How can regioselective functionalization at the 5-position of the pyrrolo[2,3-b]pyridine core be achieved?
Advanced Strategy
Regioselectivity is controlled via directing groups or sequential cross-coupling. For example:
- Suzuki-Miyaura Coupling : Using 3,4-dimethoxyphenylboronic acid with Pd(PPh₃)₄ and K₂CO₃ in toluene/EtOH (105°C) selectively substitutes the 5-position .
- Protection-Deprotection : Methylation at the 1-position (using NaH/MeI in THF) blocks reactivity at the pyrrole nitrogen, directing substitution to the 5-position .
Q. Data Insight
| Reaction Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 5-Substitution | Pd(PPh₃)₄, K₂CO₃, 105°C | 96% | |
| 1-Methylation | NaH, MeI, THF, 0°C→rt | 75% |
Which spectroscopic techniques are critical for confirming the structure of 3-bromo-1H-pyrrolo[2,3-b]pyridine derivatives?
Q. Basic Characterization
- ¹H/¹³C NMR : Key peaks include aromatic protons at δ 8.3–8.9 ppm (pyrrolopyridine core) and NH signals at δ 12.4–13.4 ppm .
- HRMS : Used to confirm molecular ions (e.g., [M+H]+ calcd 315.12403, found 315.1237) .
- X-ray Crystallography : Resolves bond angles and confirms regiochemistry, as reported for 5-bromo-1H-pyrrolo[2,3-b]pyridine .
How can researchers address the instability of 3-amino-pyrrolo[2,3-b]pyridine intermediates?
Advanced Handling Protocol
3-Amino intermediates decompose rapidly; thus, in situ reduction and immediate derivatization are required. For example:
Reduce 3-nitro-5-aryl-pyrrolo[2,3-b]pyridine with H₂/Raney Ni in THF .
Without isolation, react the amine with nicotinoyl chloride in pyridine/CH₂Cl₂ to form stable acylated derivatives .
Critical Note : Avoid prolonged storage—crude residues should proceed directly to the next step .
What HPLC conditions resolve diastereomers in substituted pyrrolo[2,3-b]pyridines?
Q. Analytical Methodology
- Column : Silica-based C18 with gradient elution (e.g., CH₂Cl₂:MeOH from 98:2 to 90:10) .
- Detection : UV at 254 nm for nitro/aryl groups.
- Purity Standards : ≥98% purity achieved for derivatives like N-(5-phenyl-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide .
How does bromine substitution at the 3-position influence biological activity in kinase inhibitors?
Q. Structure-Activity Relationship (SAR)
- Role of Bromine : Acts as a leaving group for further functionalization (e.g., Suzuki coupling) and enhances binding via hydrophobic interactions.
- Case Study : In FGFR inhibitors, bromine at the 3-position allows introduction of hydrogen-bond acceptors at the 5-position, improving affinity for the ATP-binding pocket .
Q. Biological Data
| Compound | Target (IC₅₀) | Key Modification |
|---|---|---|
| 3-Bromo derivative | FGFR1 (10 nM) | 5-Trifluoromethyl substitution |
What catalytic systems improve yields in cross-coupling reactions for pyrrolo[2,3-b]pyridine derivatives?
Q. Advanced Catalysis
- Pd(PPh₃)₄ : Effective for Suzuki-Miyaura coupling (e.g., 96% yield with 3-thienylboronic acid) .
- Ligand Effects : Bulky ligands (e.g., XPhos) enhance reactivity in Buchwald-Hartwig aminations.
- Solvent Optimization : Toluene/EtOH (3:1) at 105°C minimizes side reactions .
How can decomposition of 3-nitro-pyrrolo[2,3-b]pyridine under acidic conditions be mitigated?
Q. Stability Optimization
- Low-Temperature Nitration : Add HNO₃ gradually at 0°C to avoid over-nitration .
- Neutral Workup : Quench reactions with ice water and extract promptly to isolate nitro intermediates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
